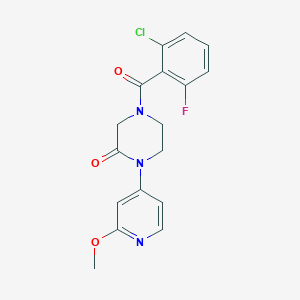
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a chloro and fluoro-substituted benzoyl group attached to a piperazin-2-one ring, which is further substituted with a methoxypyridin moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-6-fluorobenzoic acid and 2-methoxypyridin-4-amine.
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Formation of Amide Bond: The activated acid chloride is then reacted with 2-methoxypyridin-4-amine in the presence of a base such as triethylamine to form the amide bond.
Cyclization: The resulting amide undergoes cyclization to form the piperazin-2-one ring structure.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in separate reaction vessels.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed to improve efficiency and control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions can target the piperazin-2-one ring.
Substitution: Substitution reactions can occur at the chloro and fluoro positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation Products: Formation of carboxylic acids and ketones.
Reduction Products: Formation of amines and alcohols.
Substitution Products: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and receptor binding. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
4-(2-Chloro-6-fluorobenzoyl)piperazin-2-one: Lacks the methoxypyridin moiety.
4-(2-Chloro-6-fluorobenzoyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but without the methoxy group on the pyridin ring.
Uniqueness: The presence of the methoxypyridin group in 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one provides unique chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-(2-chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-14-9-11(5-6-20-14)22-8-7-21(10-15(22)23)17(24)16-12(18)3-2-4-13(16)19/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHKJJWWJVVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













